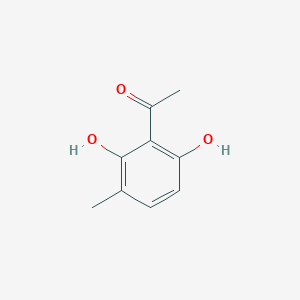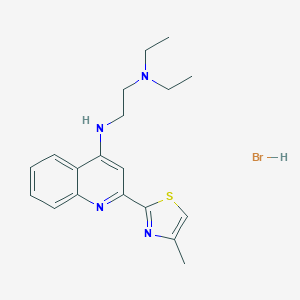
N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the thiazole ring: This step involves the cyclization of appropriate intermediates to form the thiazole ring.
Alkylation and amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Known for its use as a ligand in coordination chemistry.
N-Methylethylenediamine: Used as an intermediate in organic synthesis.
N1,N1,N2-tris(2-aminoethyl)ethane-1,2-diamine: Utilized in the synthesis of complex organic molecules.
Uniqueness
N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide stands out due to its unique combination of a quinoline core with a thiazole ring and ethane-1,2-diamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
853333-54-7 |
|---|---|
Molekularformel |
C19H25BrN4S |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
N',N'-diethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)quinolin-4-yl]ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C19H24N4S.BrH/c1-4-23(5-2)11-10-20-17-12-18(19-21-14(3)13-24-19)22-16-9-7-6-8-15(16)17;/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,20,22);1H |
InChI-Schlüssel |
PTWNIMSNYFFUHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=NC(=CS3)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


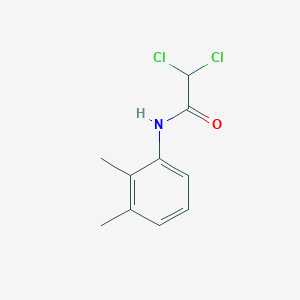

![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
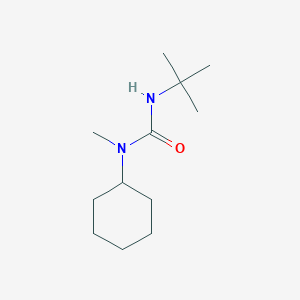
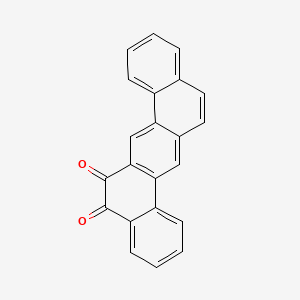

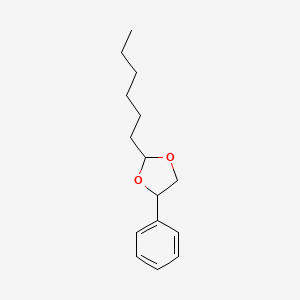
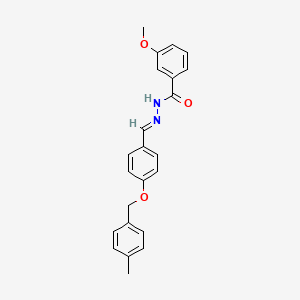
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
